Nitric acid--cyclohexane-1,2-diol (1/1)
Description
Overview of Acid-Diol Interactions in Chemical Systems
Interactions between acids and diols are fundamental in organic synthesis. These interactions can range from simple hydrogen bonding to the formation of covalent bonds, leading to products like esters. In the case of strong mineral acids like nitric acid and a vicinal diol such as cyclohexane-1,2-diol, the interaction is highly likely to proceed towards a chemical reaction due to the high reactivity of the components. The initial step in this process can be conceptualized as the formation of a 1:1 adduct, a transient species where the nitric acid molecule is associated with the diol.
Significance of Nitric Acid and Cyclohexane-1,2-diol in Contemporary Organic Chemistry Research
Nitric acid (HNO₃) is a powerful oxidizing agent and a primary reagent for nitration, the process of introducing a nitro group (-NO₂) into an organic molecule. libretexts.org Its applications are vast, ranging from the production of fertilizers and explosives to its use as a laboratory reagent for dissolving metals and synthesizing a wide array of organic compounds. wikipedia.org
Cyclohexane-1,2-diol is a vicinal diol that exists as two stereoisomers: cis-cyclohexane-1,2-diol and trans-cyclohexane-1,2-diol. researchgate.net It serves as a versatile building block in organic synthesis. For instance, it is a key intermediate in some proposed environmentally friendlier routes for the industrial production of adipic acid, a precursor to nylon. mdpi.comkhanacademy.org The stereochemistry of the diol can influence the outcome of its reactions, making it a valuable substrate for stereoselective synthesis.
Conceptual Framework of 1:1 Adduct Formation and its Research Relevance
The formation of a 1:1 adduct between nitric acid and cyclohexane-1,2-diol can be envisioned as the initial hydrogen-bonding interaction between the acidic proton of nitric acid and the lone pair of electrons on one of the hydroxyl groups of the diol. This protonation of the hydroxyl group makes it a good leaving group (water), facilitating a nucleophilic attack by the nitrate (B79036) ion.
While this adduct is likely a transient intermediate, its conceptualization is vital for understanding the mechanism of nitrate ester formation. youtube.comwikipedia.org The study of such interactions provides insights into reaction kinetics, selectivity, and the development of new synthetic methodologies, particularly in the field of energetic materials where nitrate esters of diols are of significant interest. The reaction between an alcohol and nitric acid to form a nitrate ester is a condensation reaction. cdnsciencepub.com
The primary and well-documented outcome of the reaction between nitric acid and cyclohexane-1,2-diol is the formation of cyclohexane-1,2-diol dinitrate. Research in this area has focused on the synthesis and characterization of these dinitrates, particularly in the context of their energetic properties.
One study detailed the nitration of both cis- and trans-cyclohexane-1,2-diol to their corresponding dinitrates. The properties of these dinitrates were investigated, including their melting points and stability.
| Compound | Melting Point (°C) |
|---|---|
| cis-Cyclohexane-1,2-diol dinitrate | 24 |
| trans-Cyclohexane-1,2-diol dinitrate | 18.5 |
Data sourced from research on the relative stabilities of isomeric cyclohexane-1,2,3-triol trinitrates and 1,2-diol dinitrates. libretexts.org
The synthesis of these dinitrates typically involves the reaction of the corresponding diol with a nitrating mixture, such as a combination of nitric acid and sulfuric acid or nitric acid and acetic anhydride, at low temperatures.
The reaction of vicinal diols with oxidizing acids can also lead to cleavage of the carbon-carbon bond between the hydroxyl groups, a reaction that is particularly efficient with reagents like periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). While nitric acid is a strong oxidant, under controlled conditions, esterification of the hydroxyl groups is the predominant reaction with cyclohexane-1,2-diol. The oxidation of cyclohexane-1,2-diol with nitric acid is also a studied pathway for the synthesis of adipic acid, further highlighting the reactive nature of this pairing. mdpi.com
Properties
CAS No. |
75561-13-6 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
cyclohexane-1,2-diol;nitric acid |
InChI |
InChI=1S/C6H12O2.HNO3/c7-5-3-1-2-4-6(5)8;2-1(3)4/h5-8H,1-4H2;(H,2,3,4) |
InChI Key |
MYVAIXZKQUJTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Nitric Acid Cyclohexane 1,2 Diol 1/1 Adducts
Direct Adduct Formation Strategies
Research on the direct formation of a stable 1:1 adduct between nitric acid and cyclohexane-1,2-diol is not prevalent in the scientific literature. The primary reaction between cyclic alcohols and nitric acid is oxidation.
Synthesis of Cyclohexane-1,2-diol as a Precursor Component
The synthesis of cyclohexane-1,2-diol is a critical step in various chemical manufacturing processes. This section explores diverse and innovative methods for its production.
Advanced Synthetic Approaches to Cyclohexane-1,2-diol
Advanced synthetic routes to cyclohexane-1,2-diol often start from cyclohexene (B86901) and involve an oxidation step. One common approach is the epoxidation of cyclohexene to form cyclohexene oxide, which is subsequently hydrolyzed to yield the diol. researchgate.netgoogle.comresearchgate.net
A prominent method involves the use of peroxy acids, such as performic acid (generated in situ from formic acid and hydrogen peroxide), to epoxidize cyclohexene. rsc.orgoc-praktikum.deorgsyn.org The resulting epoxide is then opened via hydrolysis to form trans-cyclohexane-1,2-diol. This method is valued for its stereoselectivity. Another approach utilizes peracetic acid for the epoxidation. google.com
Catalytic systems have also been developed to improve efficiency and selectivity. For instance, diphenyldiselenide can catalyze the oxidation of cyclohexene with hydrogen peroxide to produce cyclohexane-1,2-diol with high conversion and selectivity. sioc-journal.cn This method presents a cleaner and more atom-economical alternative to traditional metal catalysts. sioc-journal.cn Additionally, heteropolyphosphatotungstate catalysts have been used for the direct oxidation of cyclohexene with aqueous hydrogen peroxide under solvent-free conditions. researchgate.net
The table below summarizes some advanced synthetic approaches:
Table 1: Advanced Synthetic Approaches to Cyclohexane-1,2-diol| Starting Material | Reagents/Catalyst | Key Features |
|---|---|---|
| Cyclohexene | Formic acid, Hydrogen peroxide | In situ formation of performic acid for epoxidation, leads to trans-diol. rsc.orgoc-praktikum.deorgsyn.org |
| Cyclohexene | Peracetic acid | Industrial reagent for epoxidation, followed by hydrolysis. google.com |
| Cyclohexene | Diphenyldiselenide, Hydrogen peroxide | High conversion and selectivity, cleaner synthetic route. sioc-journal.cn |
| Cyclohexene | Heteropolyphosphatotungstate, Hydrogen peroxide | Solvent-free conditions, direct oxidation. researchgate.net |
| Cyclohexene | N-bromosuccinimide (NBS), water; followed by base | Formation of a bromohydrin intermediate, then epoxide, which is opened to the trans-diol. chemistry-online.com |
The stereochemistry of cyclohexane-1,2-diol is crucial for its application in asymmetric synthesis and polymer chemistry. Consequently, significant research has focused on the stereoselective synthesis of its cis and trans isomers.
trans-Cyclohexane-1,2-diol: The synthesis of the trans isomer is often achieved through the anti-dihydroxylation of cyclohexene. This typically involves the formation of an epoxide intermediate followed by nucleophilic ring-opening. The reaction of cyclohexene with a peroxy acid, like performic or peracetic acid, forms cyclohexene oxide, which upon hydrolysis under acidic or basic conditions, yields the trans-diol. rsc.orgorgsyn.orgdoubtnut.com An alternative stereospecific synthesis involves the reaction of cyclohexene with N-bromosuccinimide in an aqueous medium to form a trans-2-bromocyclohexanol (B12817027) intermediate. Subsequent treatment with a base leads to the formation of 1,2-epoxycyclohexane, which is then opened in an acidic medium to give the trans-diol. chemistry-online.com
cis-Cyclohexane-1,2-diol: The cis isomer is typically prepared via syn-dihydroxylation of cyclohexene. A classic laboratory method involves the use of potassium permanganate (B83412) (Baeyer's reagent) under cold, dilute, and alkaline conditions. quora.com Another common method for achieving syn-dihydroxylation is the use of osmium tetroxide as a catalyst, often in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). orgsyn.orglookchem.com The Woodward modification of the Prévost reaction, using iodine and silver acetate (B1210297) in wet acetic acid, also yields the cis-diol. quora.com
The table below outlines key stereoselective methods:
Table 2: Stereoselective Synthesis of Cyclohexane-1,2-diol Isomers| Isomer | Method | Reagents | Stereochemistry |
|---|---|---|---|
| trans | Epoxidation and Hydrolysis | 1. Peroxy acid (e.g., performic acid) 2. H₂O | Anti-addition |
| trans | Halohydrin Formation and Cyclization | 1. NBS, H₂O 2. Base 3. H₃O⁺ | Anti-addition |
| cis | Dihydroxylation (Baeyer's Test) | Cold, dilute, alkaline KMnO₄ | Syn-addition |
| cis | Dihydroxylation (Upjohn) | OsO₄ (catalytic), NMO | Syn-addition |
| cis | Dihydroxylation (Woodward) | I₂, AgOAc, wet HOAc | Syn-addition |
The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the production of cyclohexane-1,2-diol, green approaches aim to replace hazardous reagents, reduce waste, and utilize milder reaction conditions.
A significant advancement is the use of hydrogen peroxide as a green oxidant, as its only byproduct is water. sioc-journal.cngoogle.com The direct oxidation of cyclohexene with aqueous hydrogen peroxide, often under solvent-free conditions, is a highly attractive green route. researchgate.netresearchgate.net Catalysts such as zeolites (H-Beta and H-ZSM-5) have been employed for both the direct dihydroxylation of cyclohexene and the hydrolysis of cyclohexene oxide under solvent-free conditions. researchgate.netresearchgate.net
Another green strategy involves the use of water as both a reactant and a solvent. The hydrolysis of cyclohexene oxide can be effectively carried out by heating in water without any other catalyst, providing a high yield of trans-1,2-cyclohexanediol. researchgate.net This method eliminates the need for acid or base catalysts and organic solvents.
Photocatalytic oxidation of cyclohexene is another emerging green method. Using a Ni/NiO/CdS nanocomposite, cyclohexene can be oxidized to a mixture of products including cyclohexane-1,2-diol at room temperature, coupled with hydrogen evolution from water splitting. rsc.org
The table below highlights some green methodologies:
Table 3: Green Synthetic Methodologies for Cyclohexane-1,2-diol| Methodology | Key Features | Example Reagents/Catalysts |
|---|---|---|
| Use of Green Oxidants | Hydrogen peroxide as an oxidant, producing only water as a byproduct. | H₂O₂, diphenyldiselenide sioc-journal.cn or zeolites. researchgate.netresearchgate.net |
| Solvent-Free Synthesis | Reactions are conducted without organic solvents, reducing waste and environmental impact. | Direct oxidation of cyclohexene with H₂O₂ catalyzed by heteropolyphosphatotungstate. researchgate.net |
| Water as a Green Solvent/Catalyst | Utilizing water as both the reaction medium and a catalyst for hydrolysis. | Catalyst-free hydrolysis of cyclohexene oxide in hot water. researchgate.net |
| Photocatalysis | Using light energy to drive the reaction at ambient temperature and pressure. | Ni/NiO/CdS nanocomposites for cyclohexene oxidation. rsc.org |
As the formation of a stable nitric acid-cyclohexane-1,2-diol adduct is not a focus of synthetic chemistry, this section will address the optimization of reaction conditions for the synthesis of cyclohexane-1,2-diol.
Key parameters that are often optimized to maximize the yield and selectivity of cyclohexane-1,2-diol include temperature, reaction time, catalyst loading, and the molar ratio of reactants.
For the synthesis of trans-cyclohexane-1,2-diol via the performic acid route, maintaining the temperature between 40-45°C during the addition of cyclohexene is crucial to control the exothermic reaction. orgsyn.org In the hydrolysis of cyclohexene oxide catalyzed by zeolites, a temperature of 353 K and a reaction time of 2 hours were found to be optimal for H-ZSM-5, yielding 88.6% of the diol. researchgate.net
In the direct oxidation of cyclohexene with hydrogen peroxide catalyzed by Ti-Beta zeolites, a conversion of 90.2% and a selectivity of 66.2% for 1,2-cyclohexanediol (B165007) were achieved. researchgate.net The catalyst loading and the ratio of cyclohexene to hydrogen peroxide are critical factors influencing these outcomes.
For the catalyst-free hydrolysis of cyclohexene oxide in water, a temperature of 120°C for 6 hours with a 5-fold excess of water relative to the epoxide resulted in a 100% yield of pure trans-1,2-cyclohexanediol. researchgate.net
The table below provides examples of optimized reaction conditions:
Table 4: Optimized Reaction Conditions for Cyclohexane-1,2-diol Synthesis| Synthesis Method | Catalyst | Temperature (°C) | Time | Yield/Selectivity |
|---|---|---|---|---|
| Performic acid oxidation of cyclohexene | None | 40-45 | 1 hr + overnight | 65-73% yield of trans-diol orgsyn.org |
| Hydrolysis of cyclohexene oxide | H-ZSM-5 Zeolite | 80 | 2 hrs | 88.6% yield researchgate.net |
| Direct oxidation of cyclohexene | Ti-Beta-3% Zeolite | Not specified | Not specified | 90.2% conversion, 66.2% selectivity researchgate.net |
Structural Elucidation and Spectroscopic Characterization of Nitric Acid Cyclohexane 1,2 Diol 1/1 Adducts
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the functional groups and intermolecular interactions within the nitric acid-cyclohexane-1,2-diol adduct. The formation of hydrogen bonds between the nitric acid and the diol leads to predictable and observable shifts in the vibrational frequencies of the involved functional groups.
The most significant indicator of hydrogen bonding is the change in the O-H stretching vibration (νOH) of the cyclohexane-1,2-diol hydroxyl groups. In a free diol molecule, the νOH band appears in the 3300-3450 cm⁻¹ region. researchgate.net Upon forming a strong hydrogen bond with nitric acid, where the diol's oxygen acts as a proton acceptor, a substantial red shift (a shift to lower wavenumber) of the νOH band is expected. This shift can be in the order of hundreds of cm⁻¹, accompanied by significant band broadening and an increase in intensity. nih.gov This phenomenon occurs because the hydrogen bond weakens the O-H covalent bond.
Concurrently, the vibrational modes of nitric acid are also affected. The O-H stretching vibration of the acid, typically around 3550 cm⁻¹ in its monomeric form, would also experience a large red shift as it acts as the proton donor. Furthermore, changes in the stretching frequencies of the N-O bonds are anticipated. The formation of the adduct can influence the electron density distribution within the nitrate (B79036) group, leading to shifts in the asymmetric (ν_as_(NO₂)) and symmetric (ν_s_(NO₂)) stretching modes.
Table 1: Expected Vibrational Frequencies (cm⁻¹) for the Nitric Acid-Cyclohexane-1,2-diol Adduct
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Wavenumber in Adduct (cm⁻¹) | Reference |
|---|---|---|---|---|
| O-H Stretch | Cyclohexane-1,2-diol | 3454 - 3309 | 3200 - 2500 (Broad) | researchgate.net |
| O-H Stretch | Nitric Acid (monomer) | ~3550 | Shifted and broadened | nih.gov |
| C-H Stretches | Cyclohexane (B81311) Ring | 2934 - 2833 | Minor shifts | researchgate.net |
| N=O Asymmetric Stretch | Nitric Acid | ~1710 | Shifted | |
| N-O Symmetric Stretch | Nitric Acid | ~1300 | Shifted | |
| C-O Stretch | Cyclohexane-1,2-diol | 1080 - 1040 | Shift to higher frequency | researchgate.net |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of atomic nuclei, making it an indispensable tool for confirming the structure of the adduct.
In ¹H NMR spectroscopy, the formation of a hydrogen bond causes a significant downfield shift (to higher ppm values) for the proton involved in the bond. Therefore, the chemical shift of the acidic proton of nitric acid would be expected to move substantially downfield in the spectrum of the adduct. Similarly, the hydroxyl protons of cyclohexane-1,2-diol would also shift downfield upon donation of their lone pairs to form the hydrogen bond. chemrxiv.org The protons on the cyclohexane ring, particularly those on the carbons bearing the hydroxyl groups (C1 and C2), are also expected to experience shifts due to the change in the electronic environment upon adduct formation. reddit.com
¹³C NMR spectroscopy provides complementary information. The carbon atoms directly attached to the hydroxyl groups (C1 and C2) in cyclohexane-1,2-diol are most sensitive to the formation of the hydrogen bond. Adduct formation typically leads to a downfield shift for these carbons, reflecting the withdrawal of electron density by the hydrogen-bonded nitric acid. bhu.ac.in The other carbon atoms in the cyclohexane ring would be less affected, but minor shifts may still be observed. bhu.ac.in By analyzing the number of distinct signals in both ¹H and ¹³C NMR spectra, the symmetry of the adduct can be assessed, helping to confirm the 1:1 stoichiometry.
Table 2: Expected NMR Chemical Shifts (ppm) for the Nitric Acid-Cyclohexane-1,2-diol Adduct
| Nucleus | Position | Typical Chemical Shift (ppm) | Expected Chemical Shift in Adduct (ppm) | Reference |
|---|---|---|---|---|
| ¹H | Diol -OH | 2.0 - 4.0 | > 5.0 (Broad) | researchgate.net |
| ¹H | Nitric Acid -OH | ~11.0 - 13.0 | > 13.0 (Broad) | chemrxiv.org |
| ¹H | Cyclohexane -CH(OH) | 3.5 - 4.0 | Downfield shift | reddit.com |
| ¹³C | Cyclohexane -C(OH) | 70 - 75 | Downfield shift | bhu.ac.in |
| ¹³C | Cyclohexane -CH₂ | 20 - 35 | Minor shifts | bhu.ac.in |
Electronic Absorption Spectroscopy (UV-Vis) and Charge-Transfer Phenomena
Electronic absorption spectroscopy (UV-Vis) can reveal interactions that involve the transfer of electron density from an electron-rich species (donor) to an electron-poor species (acceptor). In the context of the Nitric acid--cyclohexane-1,2-diol adduct, the diol can be considered an electron donor (specifically, the lone pairs on the oxygen atoms), while nitric acid acts as an electron acceptor.
The formation of a charge-transfer (CT) complex between these two components may give rise to a new, broad absorption band in the UV-Vis spectrum that is absent in the spectra of the individual components. dalalinstitute.com This CT band typically appears at longer wavelengths (lower energy) than the primary absorptions of the parent molecules. The intensity and position of this band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. bau.edu.lb In more polar solvents, a blue shift (to shorter wavelengths) of an n→π* transition is often observed due to the stabilization of the non-bonding orbitals of the ground state. bau.edu.lb The appearance of such a CT band would provide direct evidence of electronic interaction and partial charge transfer from the diol to the nitric acid upon adduct formation.
X-ray Crystallographic Analysis of Adduct Structures and Supramolecular Arrangements
The most definitive method for determining the three-dimensional structure of the adduct in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and the supramolecular architecture established through intermolecular forces, primarily hydrogen bonding. nih.gov The analysis would confirm the 1:1 stoichiometry and reveal the exact nature of the hydrogen bond, including the O···O distance between the diol's hydroxyl group and the acid, and the linearity of the O-H···O bond.
X-ray crystallography reveals how the individual adducts are arranged in the crystal lattice. This includes determining the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal). libretexts.org For similar diol-acid adducts, the packing is often dominated by a network of hydrogen bonds, where the adducts arrange themselves to maximize these favorable interactions. researchgate.netnih.gov The unit cell parameters (a, b, c, α, β, γ) and the number of formula units per cell (Z) are key characteristics derived from the diffraction data. For instance, a related diester of cyclohexane-1,2-diol crystallizes in a monoclinic system. nih.gov
Table 3: Illustrative Crystal Data for a Related Cyclohexane-1,2-diol Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 12.6510 | nih.gov |
| b (Å) | 12.2720 | nih.gov |
| c (Å) | 13.2186 | nih.gov |
| β (°) | 108.8300 | nih.gov |
| Volume (ų) | 1942.39 | nih.gov |
| Z | 4 | nih.gov |
*Note: This data is for (±)-Cyclohexane-1,2-diyl bis(4-nitrobenzoate) and serves as an example of typical crystallographic parameters for a cyclohexane-1,2-diol derivative.
Cyclohexane-1,2-diol exists as stereoisomers: the cis isomer (a meso compound) and a pair of trans enantiomers ((1R,2R) and (1S,2S)). wikipedia.orgnih.gov X-ray crystallography can distinguish between these forms and determine which isomer is present in the crystal structure of the adduct.
Computational and Theoretical Investigations of Nitric Acid Cyclohexane 1,2 Diol 1/1 Adducts
Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometries and energies of molecules and their complexes. mdpi.comfrontiersin.orgfrontiersin.org For the nitric acid-cyclohexane-1,2-diol (1/1) adduct, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed insights into the nature of the intermolecular interactions. nih.gov
Upon optimization, the geometry of the adduct would reveal the specific hydrogen bonding patterns between the nitric acid molecule and the two hydroxyl groups of the cyclohexane-1,2-diol. The primary interaction is expected to be a hydrogen bond between the acidic proton of nitric acid and one of the oxygen atoms of the diol's hydroxyl groups. A secondary, weaker hydrogen bond might also form between a hydrogen of a diol hydroxyl group and an oxygen atom of the nitric acid. The optimized bond lengths and angles provide a quantitative measure of the strength and nature of these interactions.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Nitric Acid-Cyclohexane-1,2-diol Adduct
| Parameter | Value (Å/°) | Description |
| O(HNO₃)-H···O(diol) distance | 1.85 | Primary hydrogen bond length |
| O-H(HNO₃)···O(diol) angle | 175.0 | Angle of the primary hydrogen bond |
| O(diol)-H···O(HNO₃) distance | 2.10 | Secondary hydrogen bond length |
| O-H(diol)···O(HNO₃) angle | 160.0 | Angle of the secondary hydrogen bond |
| N-O bond lengths (HNO₃) | 1.21, 1.22, 1.40 | Changes upon adduct formation |
| C-O bond lengths (diol) | 1.44, 1.45 | Changes upon adduct formation |
The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. In cyclohexane-1,2-diol, the two hydroxyl groups can be in either axial or equatorial positions, leading to different diastereomers (cis and trans). DFT calculations are crucial in determining the preferred conformation of the cyclohexane-1,2-diol moiety within the adduct. The calculations would likely show that the equatorial-equatorial (ee) conformation of the trans isomer is the most stable due to reduced steric hindrance, and this preference would be maintained in the adduct. The presence of the nitric acid molecule, however, could induce slight changes in the dihedral angles of the cyclohexane ring to optimize the hydrogen bonding interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. Analysis of the HOMO and LUMO distributions in the nitric acid-cyclohexane-1,2-diol adduct can reveal the sites susceptible to nucleophilic and electrophilic attack, respectively. imist.ma In the adduct, the HOMO is expected to be localized primarily on the cyclohexane-1,2-diol moiety, specifically on the oxygen atoms of the hydroxyl groups, which are the electron-rich centers. Conversely, the LUMO is likely to be centered on the nitric acid molecule, particularly on the nitrogen atom and the π* orbitals of the N-O bonds, indicating its electron-accepting nature. imist.ma
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical stability of the adduct. A smaller gap suggests higher reactivity. DFT calculations can quantify this energy gap and predict the electronic transitions that could occur upon excitation, for instance, by absorption of light.
Table 2: Hypothetical HOMO-LUMO Energies and Gap for the Nitric Acid-Cyclohexane-1,2-diol Adduct
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Ab Initio Calculations of Adduct Stability and Energetics
Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for calculating the stability and energetics of molecular complexes compared to DFT, albeit at a higher computational cost. nih.govibm.com
For the nitric acid-cyclohexane-1,2-diol adduct, ab initio calculations would be employed to determine the binding energy, which is the energy released upon the formation of the adduct from its constituent molecules. This value provides a direct measure of the stability of the complex. The calculations can be corrected for basis set superposition error (BSSE) to obtain a more accurate binding energy. The results would likely indicate a strongly bound complex due to the presence of significant hydrogen bonding. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. imist.manih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas).
For the nitric acid-cyclohexane-1,2-diol adduct, the MEP map would clearly show a region of high negative potential (red) around the oxygen atoms of the diol's hydroxyl groups and the non-hydrogen-bonded oxygen atoms of the nitric acid. A region of high positive potential (blue) would be observed around the acidic hydrogen of nitric acid and, to a lesser extent, the hydrogens of the diol's hydroxyl groups. These maps visually confirm the sites of hydrogen bond donation and acceptance and provide a qualitative understanding of the intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Contributions
Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding and intermolecular interactions in terms of localized orbitals. periodicodimineralogia.itresearchgate.net It provides a detailed picture of the charge transfer that occurs between the interacting molecules in an adduct. In the nitric acid-cyclohexane-1,2-diol complex, NBO analysis would quantify the charge transfer from the electron-donating cyclohexane-1,2-diol to the electron-accepting nitric acid. researchgate.net
The analysis would identify the specific donor and acceptor orbitals involved in the interaction. The primary charge transfer is expected to occur from the lone pair orbitals of the oxygen atoms of the diol's hydroxyl groups to the antibonding σ* orbital of the O-H bond in nitric acid. The magnitude of this charge transfer, often expressed as a stabilization energy (E(2)), provides a quantitative measure of the strength of the hydrogen bond.
Table 3: Hypothetical NBO Analysis Results for the Nitric Acid-Cyclohexane-1,2-diol Adduct
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(O_diol) | σ(O-H)_HNO₃ | 15.2 |
| LP(O_diol) | σ(N-O)_HNO₃ | 2.5 |
Molecular Dynamics (MD) Simulations of Adduct Stability and Dynamics in Solution
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.orgnih.gov For the nitric acid-cyclohexane-1,2-diol adduct, MD simulations can provide insights into its stability and dynamic behavior in a solution, for example, in a non-polar solvent like cyclohexane or in an aqueous environment.
By simulating the system over a period of time, MD can reveal the persistence of the hydrogen bonds forming the adduct. The simulations can also show the conformational flexibility of the cyclohexane ring and the relative orientations of the two molecules within the adduct. Analysis of the trajectories from MD simulations can provide information on the average lifetime of the adduct, the vibrational frequencies of the hydrogen bonds, and the diffusion of the adduct in the solvent. rsc.orgnih.gov This information is crucial for understanding the behavior of the adduct under realistic conditions.
Hydrogen Bonding Networks within the Adduct
Hydrogen bonds are the primary directional forces responsible for the formation and structural integrity of the nitric acid-cyclohexane-1,2-diol adduct. The hydroxyl groups of the diol act as hydrogen bond donors and acceptors, while nitric acid serves as a potent proton donor. This combination facilitates the creation of a robust, interconnected network. In analogous systems, such as adducts of allylamine with simple alcohols, crystal structures are consistently defined by hydrogen-bonding interactions between the respective NH₂ and OH moieties. nih.govacs.org
Characterization of O-H…O and O-H…N Hydrogen Bonds
The supramolecular structure of the adduct is defined by specific hydrogen bonds, primarily of the O-H…O type. In this interaction, the hydroxyl group of either the diol or nitric acid can act as the proton donor (D), while an oxygen atom from a neighboring molecule's nitrate (B79036) group or hydroxyl group serves as the proton acceptor (A).
Diol (D) - Nitric Acid (A): The hydroxyl proton of cyclohexane-1,2-diol can form a hydrogen bond with one of the oxygen atoms of the nitrate group (O-H···O=N).
Nitric Acid (D) - Diol (A): The acidic proton of nitric acid can form a strong hydrogen bond with one of the hydroxyl oxygens of the diol (N-O-H···O-C).
Additionally, while less direct, interactions involving the nitrogen atom can be considered. The formation of a protonated diol and a nitrate anion would result in strong O-H···O bonds between the oxonium ion and other molecules. In nitric acid monohydrate, the structure is best described as a network of hydronium [H₃O]⁺ and nitrate [NO₃]⁻ ions, linked by hydrogen bonds. aps.org Computational studies of hydrated nitric acid complexes show that the heavy-atom O···O distances for strong hydrogen bonds can be as short as 2.460 Å. aps.org In various crystal structures of organic acid-base adducts, O-H···O and N-H···O hydrogen bonds are the defining interactions that generate the supramolecular architecture. nih.gov
The geometric characterization of these bonds, derived from crystallographic studies of similar adducts, provides insight into their nature.
| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Typical Bond Angle (°) | Description |
|---|---|---|---|
| O-H···O | 2.5 - 2.8 | 160 - 180 | A strong, highly directional interaction. The primary linkage in the nitric acid-diol adduct, involving hydroxyl groups and nitrate oxygen atoms. |
| O-H···N | 2.7 - 3.0 | 150 - 170 | Possible if the diol interacts with a different nitrogen-containing species, but in the specified adduct, O-H···O interactions with the nitrate group are dominant. |
Strength and Cooperativity of Hydrogen Bonds in Diol-Acid Systems
The strength of hydrogen bonds in the adduct is not merely additive; they exhibit cooperativity. This phenomenon describes how the formation of one hydrogen bond can strengthen adjacent hydrogen bonds within a network. youtube.com Experimental evidence from infrared spectroscopy on alcohols shows that forming a hydrogen bond between an alcohol and an acceptor enhances the strength of the interaction with a second hydroxyl group. nih.govnih.gov This effect is crucial in diol-acid systems where chains or cycles of hydrogen bonds can form.
When nitric acid donates a proton to a diol hydroxyl group, the oxygen atom of that group becomes more electron-rich, increasing its ability to donate a hydrogen bond to another acceptor. Conversely, when a diol hydroxyl group donates a proton, its oxygen becomes more electronegative, making the remaining proton on the same diol (if any) more acidic and thus a stronger hydrogen bond donor. This relay effect propagates through the network, leading to a more stable assembly than would be predicted by summing individual bond energies. nih.gov
Studies on phenol oligomers have quantified this effect, showing that intramolecular hydrogen bonds increase the H-bond donor strength of a terminal phenol group, resulting in a binding free energy increase of up to 14 kJ mol⁻¹ for an intermolecular H-bond. nih.gov Computational analyses of ternary systems like H₂SO₄/HNO₃/H₂O also highlight the significant contribution of cooperativity to the stability of the molecular clusters. nih.gov
| System | Interaction | Observed Effect of Cooperativity | Reference |
|---|---|---|---|
| Phenol Oligomers | Intra- and Intermolecular O-H···O bonds | Increase in intermolecular H-bond strength by up to 14 kJ mol⁻¹. | nih.gov |
| Alkanetriols (Computational) | Intramolecular O-H···O network | Cooperativity contribution to individual H-bond energies of ~0.5 kcal/mol (2.1 kJ mol⁻¹). | nih.gov |
| H₂SO₄/HNO₃/H₂O Clusters (Computational) | Intermolecular H-bonds | Cooperativity effect is significant, especially when HNO₃ acts as a proton donor to H₂O. | nih.gov |
Influence of Hydrogen Bonding on Adduct Stability
The stability of such adducts is often studied in the context of co-crystal formation, where the resulting solid phase has a distinct melting point and unique physicochemical properties compared to the individual components. The disruption of the hydrogen bonds present in the pure components (diol-diol and acid-acid interactions) and the formation of more favorable diol-acid interactions dictate the net stability of the adduct.
Charge Transfer Interactions in Acid-Diol Complexes
Beyond the dominant hydrogen bonding, the formation of the adduct involves a more subtle electronic interaction known as charge transfer (CT). In these electron donor-acceptor complexes, the electron-rich diol acts as the donor (Lewis base) and the electron-deficient nitric acid acts as the acceptor (Lewis acid). wikipedia.orglibretexts.org This results in a partial transfer of electron density from the diol to the nitric acid, creating an electrostatic attraction that contributes to the stability of the complex. wikipedia.org
Nature and Energetics of Charge Transfer in Adduct Formation
The charge transfer in the nitric acid-diol system is intrinsically linked with the hydrogen bonding. The act of hydrogen bonding itself involves a degree of charge transfer from the lone pair of the acceptor atom to the antibonding orbital (σ*) of the donor D-H bond. Computational studies on hydrogen-bonded systems show that this charge transfer can be quantified and is a key component of the interaction energy. mdpi.com
Upon formation of the adduct, a new, low-energy electronic transition can become possible, corresponding to the excitation of an electron from the highest occupied molecular orbital (HOMO) of the diol to the lowest unoccupied molecular orbital (LUMO) of the nitric acid. This transition often gives rise to a characteristic absorption band in the UV-visible spectrum, known as a charge-transfer band, which is not present in the spectra of the individual components. libretexts.org
The energetics of CT complex formation can be described by thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of formation. These values reflect the stability of the complex, with more negative values indicating a more stable adduct. For a given acceptor, the strength of the interaction and the energy of the CT band often correlate with the ionization potential of the donor molecule. wikipedia.org
Influence of Solvent Polarity on Charge-Transfer Complex Formation Constants
The formation of a charge-transfer complex is an equilibrium process, and its position is highly dependent on the surrounding medium. The polarity of the solvent plays a critical role in mediating the stability of the complex. The formation constant (K), which quantifies the equilibrium between the free components and the adduct, can be determined spectrophotometrically using methods like the Benesi-Hildebrand equation. wikipedia.orgdoaj.org
Generally, for neutral donor-acceptor complexes that develop a partial charge separation, increasing solvent polarity can have competing effects. Polar solvents can stabilize the charge-separated complex, but they can also solvate the individual donor and acceptor molecules, which may disfavor complex formation. osti.gov Studies on 1,3,5-trinitrobenzene complexes with various aromatic donors have shown that formation constants vary significantly with the solvent. The K values were found to decrease in the order: cyclohexane > n-heptane ≈ n-hexane > CCl₄ > CHCl₃, demonstrating a 10 to 20-fold variation. datapdf.com This indicates that in many cases, less polar, non-interacting solvents favor the formation of the CT complex.
However, for systems where the complex is highly polar or ionic, a more polar solvent is required to stabilize the charge-separated state. osti.gov The dielectric constant (ε) of the solvent is a key parameter; computational studies show that for neutral complexes like H₃B←NH₃, stability increases with solvent polarity, whereas for charged complexes, the opposite trend is often observed. researchgate.netnih.gov
| Solvent | Dielectric Constant (ε) | Formation Constant (K) |
|---|---|---|
| n-Heptane | 1.92 | 160 |
| Cyclohexane | 2.02 | 172 |
| Carbon Tetrachloride (CCl₄) | 2.24 | 129 |
| Chloroform (CHCl₃) | 4.81 | 14 |
Data adapted from studies on analogous charge-transfer systems. datapdf.com
An in-depth examination of the supramolecular chemistry of the nitric acid-cyclohexane-1,2-diol (1/1) system reveals a landscape governed by intricate intermolecular interactions and self-assembly principles. This article delves into the specific aspects of supramolecular synthons, self-assembly, and the formation of multi-component co-crystals and adducts involving these constituent molecules.
Mechanistic Studies of Chemical Transformations Involving Nitric Acid Cyclohexane 1,2 Diol 1/1 Species
Oxidation Pathways of Cyclohexane-1,2-diol with Nitric Acid
The pathway generally begins with the oxidation of one of the hydroxyl groups to form an α-hydroxyketone, 2-hydroxycyclohexanone. nih.gov This is followed by the oxidation of the remaining alcohol group to yield cyclohexane-1,2-dione. rsc.orgd-nb.info It is the subsequent ring-opening of this dione (B5365651) intermediate that leads to the final dicarboxylic acid products. rsc.orgnih.gov
While nitric acid is the bulk reagent, it often does not act as the direct oxidizing agent. Instead, it serves as a source and a regeneration medium for various nitrogen oxides (NOx), which are the active species in the oxidation mechanism. cia.govcia.gov The reaction is often autocatalytic, with the concentration of nitrous acid (HNO₂) increasing as the reaction progresses. researchgate.net
The primary active species is frequently identified as nitrogen dioxide (NO₂). cia.gov The reaction is initiated by an interaction between the diol and NO₂. The nitric acid itself participates in a critical equilibrium that regenerates the nitrogen dioxide from lower oxides like nitric oxide (NO) that are formed during the reaction. cia.gov This equilibrium can be represented as:
2HNO₃ + NO ⇌ 3NO₂ + H₂O cia.gov
This regeneration ensures that the catalytic cycle involving nitrogen oxides can continue. Therefore, the concentration and composition of NOx gases in the reaction medium are critical parameters controlling the reaction rate and selectivity.
The selectivity and efficiency of the oxidation of cyclohexane-1,2-diol can be significantly enhanced by the presence of transition metal ion catalysts. Vanadium(V) and Copper(II) ions are particularly noteworthy. rsc.orgrsc.org
Vanadium(V), often introduced as ammonium (B1175870) metavanadate or vanadium pentoxide, plays a crucial role in directing the reaction pathway. rsc.orgorganic-chemistry.org Studies on the related oxidation of cyclohexanol (B46403) show that the reaction proceeds via two parallel routes, one of which is significantly accelerated by the presence of Vanadium(V). rsc.org This catalyzed route involves the cyclohexane-1,2-dione intermediate. Vanadium(V) selectively oxidizes the monohydrated form of the dione, promoting the formation of adipic acid. rsc.org In the catalytic cycle, Vanadium(V) is reduced to a lower oxidation state (such as Vanadium(IV)) by the organic substrate, and is then re-oxidized back to Vanadium(V) by nitric acid. chemguide.co.uklibretexts.org
Copper(II) ions are often used in conjunction with Vanadium(V). rsc.org While Vanadium is key for the ring-cleavage step, Copper(II) can facilitate the initial oxidation of the alcohol to the ketone. The reaction between copper and nitric acid is a classic redox process where copper is oxidized and nitric acid is reduced to nitrogen oxides, which then participate in the organic oxidation. melscience.comstackexchange.comquora.comquora.com
The table below summarizes the catalytic effects of these transition metal ions.
| Catalyst | Role in Oxidation Pathway | Effect on Selectivity |
| Vanadium(V) | Accelerates the oxidation of the cyclohexane-1,2-dione intermediate. rsc.org | Promotes the formation of adipic acid by selectively oxidizing the dione's monohydrate. rsc.org Influences the pathway toward glutaric acid via oxidation of the enol tautomer. rsc.org |
| Copper(II) | Can facilitate the initial oxidation of the alcohol groups. rsc.org | Often used with V(V) to improve overall reaction efficiency. rsc.org Generates NOx species that participate in the oxidation. melscience.com |
The oxidation of cyclohexane-1,2-diol proceeds through several key intermediate species that have been identified through mechanistic studies.
Cyclohexane-1,2-dione : This α-dione is a central intermediate formed from the sequential oxidation of the two hydroxyl groups of the diol. d-nb.infompg.de Its formation is a critical step, as its subsequent reactions lead to the cleavage of the C-C bond between the two carbonyl groups. rsc.orgnih.gov In solution, the dione can exist in equilibrium with its monohydrated and enol forms. rsc.org
Enols : Cyclohexane-1,2-dione can tautomerize to form an enol. This enol intermediate is selectively oxidized in the presence of Vanadium(V) to yield glutaric acid, a five-carbon dicarboxylic acid, instead of the six-carbon adipic acid. rsc.org The control of the dione-enol equilibrium is therefore crucial for product selectivity. rsc.org
Nitroso Compounds : In a parallel pathway observed in the oxidation of cyclohexanol by nitric acid, nitroso compounds are key intermediates. rsc.org Species such as 2-nitro-2-nitrosocyclohexanone have been identified. rsc.org These compounds are formed through the reaction of enol or ketone intermediates with nitrous acid. britannica.com C-nitroso compounds are generally reactive and can be further oxidized to nitro compounds or participate in other transformations. wikipedia.orgorganic-chemistry.orgnih.gov The pathway involving nitroso intermediates is reportedly not influenced by the presence of Vanadium(V) catalysts. rsc.org
Electron Transfer Processes in Acid-Diol Systems
Electron transfer is a fundamental process in the oxidation of alcohols by nitric acid, particularly when transition metal catalysts are involved. Mechanistic studies of similar systems utilizing iron(III) chloride as a catalyst propose a single-electron transfer (SET) mechanism. acs.orgnih.gov
In these systems, the reaction proceeds through an alkyl nitrite (B80452) intermediate. The transition metal ion, such as Fe(III), facilitates the decomposition of this intermediate via a single-electron transfer. researchgate.net This process involves the transfer of an electron from the alkyl nitrite to the metal center, leading to the formation of a ketone, nitric oxide (NO), and the reduced form of the metal catalyst. The catalyst is then regenerated in a subsequent step. This SET pathway highlights the role of the metal ion not just as a Lewis acid but as an active redox participant in the catalytic cycle. acs.org
Radical Mechanisms in Cyclohexane-1,2-diol Transformations
Alongside ionic pathways, radical mechanisms play a significant role, especially in the initial stages of the reaction between cyclic hydrocarbons and nitrogen oxides. cia.gov The primary stage of the oxidation of cyclohexane (B81311) with nitric acid and nitrogen dioxide is believed to be of a radical type. cia.gov
The radical chain mechanism can be described by the classic steps of initiation, propagation, and termination. wiley-vch.delibretexts.org
Initiation : The reaction is thought to be initiated by the attack of a nitrogen dioxide radical (·NO₂) on a C-H bond of the cyclohexane ring. This abstracts a hydrogen atom to form a free cyclohexyl radical (C₆H₁₁·) and nitrous acid (HNO₂). cia.govcia.gov
Propagation : The newly formed cyclohexyl radical can then react with another molecule of nitrogen dioxide. This can lead to the formation of nitrocyclohexane (B1678964) (a nitration product) or cyclohexyl nitrite (an esterification product). cia.govcia.gov The cyclohexyl nitrite can subsequently decompose or hydrolyze to form cyclohexanol, which is then oxidized further. cia.gov
Termination : The chain reaction is terminated when two radical species combine to form a stable, non-radical product. wiley-vch.de
The presence of a radical pathway is supported by observations that the reaction can proceed in the gas phase and is not accelerated by strong acids. cia.gov
Dissociation Pathways of Nitric Acid-Cyclohexane-1,2-diol Adducts
One primary pathway involves the formation and decomposition of an alkyl nitrite ester. The alcohol's hydroxyl group reacts with a nitrosating agent (like N₂O₃, or nitrous acid derived from the NOx/HNO₃ equilibrium) to form a cyclohexyl nitrite intermediate. cia.govwikipedia.org This intermediate "adduct" is unstable under the oxidative conditions and dissociates. This dissociation can be facilitated by catalysts via single-electron transfer, as described previously, or through thermal decomposition, ultimately yielding a ketone and nitric oxide (NO) or related species. acs.orgresearchgate.net
Advanced Applications in Organic Synthesis and Materials Science Based on Nitric Acid Cyclohexane 1,2 Diol Adduct Research
Utilization of Adducts as Precursors for Complex Molecule Synthesis
The interaction between nitric acid and cyclohexane-1,2-diol is pivotal in the synthesis of adipic acid, a dicarboxylic acid of major industrial importance, primarily used in the production of Nylon-6,6. researchgate.netmdpi.com Cyclohexane-1,2-diol serves as a key intermediate in modern, greener routes to adipic acid, designed to circumvent the environmental drawbacks of traditional methods. researchgate.netrsc.org
Historically, adipic acid is produced by the nitric acid oxidation of a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (known as KA oil), which itself is derived from the oxidation of cyclohexane (B81311). researchgate.netmdpi.commdpi.com This process is a significant source of anthropogenic nitrous oxide (N₂O), a potent greenhouse gas. mdpi.comrsc.org
An environmentally more benign, two-stage alternative has been developed, which involves the initial oxidation of cyclohexene (B86901) to cyclohexane-1,2-diol. researchgate.netresearchgate.netunibo.it The subsequent step is the oxidative cleavage of the diol to form adipic acid. researchgate.net While this second step can be performed with nitric acid, research focuses on cleaner oxidants like hydrogen peroxide or molecular oxygen in the presence of various catalysts, thus avoiding N₂O emissions. researchgate.netmdpi.com The nitric acid-cyclohexane-1,2-diol adduct is the key reactive species in the pathway when nitric acid is used as the oxidant in this second step.
| Synthesis Route | Starting Material | Key Intermediate | Primary Oxidant | Key Environmental Issue |
| Traditional | Cyclohexane | Cyclohexanol/Cyclohexanone (KA Oil) | Nitric Acid | High N₂O Emissions mdpi.commdpi.com |
| Alternative | Cyclohexene | Cyclohexane-1,2-diol | O₂, H₂O₂, or HNO₃ | N₂O emissions if HNO₃ is used researchgate.netrsc.org |
The study of the diol's oxidation provides a pathway to complex molecules beyond just adipic acid. By controlling the reaction conditions, other valuable compounds can be synthesized. For instance, the partial oxidation of 1,2-cyclohexanediol (B165007) can yield 2-hydroxycyclohexanone, another useful synthetic intermediate. mdpi.comresearchgate.net
Development of Novel Catalytic Systems Involving Diol-Acid Interactions
The interaction between diols and acids is a cornerstone for the development of advanced catalytic systems. Chiral diols, for instance, are widely employed as versatile ligands and catalysts in asymmetric synthesis, activating substrates through transient, non-covalent interactions. nih.gov In the context of cyclohexane-1,2-diol, understanding its interaction with acids like nitric acid has spurred the creation of novel catalysts for selective oxidation.
Research has focused on developing systems that can efficiently oxidize cyclohexane-1,2-diol to adipic acid using molecular oxygen, a green oxidant. One such system employs a combination of transition metal compounds with nitric acid or organic nitrites as co-catalysts. researchgate.net Another effective system utilizes a combination of platinum on carbon (Pt/C) and vanadium pentoxide (V₂O₅). rsc.org In these systems, the acid-diol interaction is crucial for activating the substrate and facilitating the C-C bond cleavage.
Boronic acids have also emerged as effective catalysts for diol functionalization. scholaris.ca They interact reversibly with hydroxyl groups, and the resulting boronic ester adduct enhances the nucleophilicity of the oxygen atoms, thereby activating the diol for subsequent reactions. scholaris.ca This principle of diol activation through interaction with an acidic species is central to designing new catalytic transformations.
| Catalyst System | Oxidant | Target Product | Reference |
| Transition Metal Compounds + HNO₃/Organic Nitrites | O₂ | Adipic Acid | researchgate.net |
| Pt/C + V₂O₅ | O₂ | Adipic Acid | rsc.org |
| Keggin type P/Mo/V polyoxometalates | Not specified | Adipic Acid | rsc.org |
| Boronic Acids | Various | Functionalized Diols | scholaris.ca |
Engineering Supramolecular Materials with Tailored Hydrogen Bonding Motifs
The adduct between nitric acid and cyclohexane-1,2-diol is held together by hydrogen bonds, a fundamental non-covalent interaction in supramolecular chemistry. The hydroxyl groups (-OH) of the diol can act as both hydrogen bond donors and acceptors, while nitric acid (HONO₂) is a potent hydrogen bond donor. This allows for the formation of well-defined, ordered structures in the solid state, known as co-crystals.
The primary hydrogen bonding motif expected in a nitric acid-cyclohexane-1,2-diol adduct would involve the hydrogen atom of a diol's hydroxyl group interacting with an oxygen atom of the nitric acid molecule (O-H···O). Similarly, the hydrogen atom of nitric acid can bond to the oxygen of a diol's hydroxyl group. These interactions lead to the formation of cyclic arrangements or extended chains and networks. nih.gov
| Interaction Type | Donor | Acceptor | Significance |
| Intermolecular H-Bond | Diol -OH | Nitric Acid -O | Forms the primary adduct structure |
| Intermolecular H-Bond | Nitric Acid -OH | Diol -O | Contributes to the crystal lattice |
| Intramolecular H-Bond | One Diol -OH | Other Diol -O | Influences molecular conformation (especially in cis-isomers) wordpress.com |
Insights for Environmentally Benign Oxidation Processes (e.g., N₂O reduction strategies informed by mechanistic understanding)
A deep mechanistic understanding of the reaction between nitric acid and cyclohexane derivatives is crucial for developing environmentally benign industrial processes. The conventional synthesis of adipic acid via nitric acid oxidation of KA oil is a major industrial source of nitrous oxide (N₂O), a greenhouse gas with a global warming potential approximately 273-310 times that of CO₂. rsc.orgnitricacidaction.orgepa.gov
The formation of N₂O is an undesired by-product of the complex oxidation mechanism, which proceeds through free radical intermediates involving various nitrogen oxides, such as nitrogen dioxide (NO₂). calyxglobal.comcia.govcia.gov Research into this mechanism has illuminated the pathways leading to N₂O, enabling the development of two primary strategies to mitigate its environmental impact:
Abatement of N₂O in Existing Processes: Technologies have been developed to capture and decompose N₂O after it is formed. These include secondary abatement, where a catalyst is placed directly after the ammonia (B1221849) oxidation reactor, and tertiary abatement, which treats the final tail gas before it is released into the atmosphere. nitricacidaction.orgcalyxglobal.commdpi.com These methods can achieve high N₂O reduction efficiencies. mdpi.com
Development of N₂O-Free Synthesis Routes: By understanding how nitric acid leads to N₂O, researchers have designed alternative pathways that avoid it altogether. The two-step synthesis of adipic acid, proceeding through the cyclohexane-1,2-diol intermediate, is a prime example. researchgate.netmdpi.com When oxidants like hydrogen peroxide or molecular oxygen are used instead of nitric acid for the final oxidative cleavage of the diol, N₂O formation is completely avoided, offering a much greener route. researchgate.netmdpi.comrsc.org
These advancements highlight how fundamental mechanistic studies of the nitric acid-diol interaction directly inform the design of sustainable chemical manufacturing processes, contributing significantly to reducing industrial greenhouse gas emissions.
| Strategy | Description | Key Feature | N₂O Reduction Potential |
| Primary Abatement | Optimizing ammonia oxidation catalysts and conditions to limit initial N₂O formation. nitricacidaction.orgmdpi.com | Prevents N₂O from being formed. | Up to 40% nitricacidaction.org |
| Secondary Abatement | Catalytic decomposition of N₂O within the production process at high temperatures. calyxglobal.commdpi.com | High efficiency; no extra energy input needed. nitricacidaction.org | Up to 95% nitricacidaction.org |
| Tertiary Abatement | Catalytic decomposition or reduction of N₂O in the final tail gas stream. calyxglobal.commdpi.com | "End-of-pipe" solution. | High efficiency |
| Alternative Synthesis | Using different feedstocks (e.g., cyclohexene) and oxidants (e.g., H₂O₂, O₂) to create N₂O-free pathways. researchgate.netmdpi.com | Eliminates N₂O formation at the source. | 100% |
Future Research Directions and Emerging Trends
Exploration of New Acid-Diol Adducts with Tunable Interactions and Supramolecular Properties
Future investigations will likely expand beyond the nitric acid--cyclohexane-1,2-diol system to a broader library of acid-diol adducts. The systematic variation of both the acidic and diol components will allow for the fine-tuning of intermolecular interactions, leading to the rational design of supramolecular assemblies with bespoke properties. Key research thrusts in this area will include:
Varying Acid Strength and Functionality: Employing a range of carboxylic acids and other organic or inorganic acids to modulate the strength and nature of the hydrogen bonding with the diol.
Modifying the Diol Scaffold: Introducing different functional groups or stereochemistries into the diol structure to control the geometry and dimensionality of the resulting supramolecular architectures. alameed.edu.iq
Solvent Effects: A comprehensive examination of how different solvent environments influence adduct formation, stability, and self-assembly, leading to dynamic and responsive materials.
An illustrative representation of potential research avenues in this area is presented in Table 1.
Table 1: Proposed Acid-Diol Adducts for Future Supramolecular Studies
| Acid Component | Diol Component | Target Supramolecular Property | Potential Application |
|---|---|---|---|
| Acetic Acid | 1,4-Cyclohexanediol | Linear Chain Formation | Anisotropic Conductive Materials |
| Trifluoroacetic Acid | Catechol | 2D Sheet Assembly | Gas Sorption and Separation |
| Phosphoric Acid | Glycerol | 3D Network Formation | Proton-Conducting Membranes |
Application of Advanced Spectroscopic Techniques for Real-Time Adduct Dynamics and Reaction Monitoring
The static characterization of the nitric acid--cyclohexane-1,2-diol adduct will be complemented by dynamic studies using advanced spectroscopic methods. These techniques will provide unprecedented insights into the formation, dissociation, and conformational dynamics of the adduct in real-time. researchgate.netelsevier.comspectroscopyonline.com
Emerging techniques to be leveraged include:
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption and 2D infrared spectroscopy can probe the vibrational and electronic dynamics on the timescale of hydrogen bond formation and breaking. spectroscopyonline.com
In-situ and Operando Spectroscopy: Applying techniques such as Raman and FTIR spectroscopy under reaction conditions to monitor the role of the adduct in catalytic processes or material formation. mdpi.com
Solid-State NMR Spectroscopy: Advanced solid-state NMR experiments can elucidate the precise nature of intermolecular interactions and structural polymorphism in the crystalline state of the adduct.
A hypothetical comparison of the temporal resolution of various spectroscopic techniques is provided in Table 2.
Table 2: Temporal Resolution of Spectroscopic Techniques for Adduct Dynamics Studies
| Spectroscopic Technique | Temporal Resolution | Dynamic Process to be Studied |
|---|---|---|
| Conventional FTIR/Raman | Milliseconds to Seconds | Slow conformational changes, thermal decomposition |
| Stopped-Flow Spectroscopy | Milliseconds | Adduct formation/dissociation kinetics |
| Femtosecond Transient Absorption | Femtoseconds | Vibrational relaxation, coherent oscillations |
Integration of Machine Learning and Artificial Intelligence in Predicting Adduct Behavior and Reactivity
The synergy between experimental studies and computational methods will be significantly enhanced by the integration of machine learning (ML) and artificial intelligence (AI). spectroscopyonline.com These approaches can accelerate the discovery and optimization of acid-diol adducts with desired properties.
Key applications of ML and AI in this context include:
Predictive Modeling: Developing ML models trained on experimental and computational data to predict the stability, spectral properties, and reactivity of novel acid-diol adducts. frontiersin.orgnih.govnih.govijsdr.orgresearchgate.net
High-Throughput Screening: Utilizing AI-driven simulations to rapidly screen vast libraries of potential acid and diol combinations to identify promising candidates for specific applications.
Spectral Deconvolution: Employing machine learning algorithms to analyze complex spectroscopic data and extract subtle information about adduct structure and dynamics. spectroscopyonline.com
An example of a potential dataset for training a machine learning model is outlined in Table 3.
Table 3: Sample Dataset for Machine Learning Model to Predict Adduct Stability
| Acid (pKa) | Diol (Structure) | Solvent (Polarity) | Temperature (K) | Adduct Stability (ΔG, kJ/mol) |
|---|---|---|---|---|
| 4.76 | cis-1,2-Cyclohexanediol | 0.385 | 298 | -15.2 |
| 0.23 | trans-1,2-Cyclohexanediol | 0.891 | 298 | -25.8 |
| 2.12 | cis-1,2-Cyclohexanediol | 0.385 | 313 | -12.5 |
Rational Design of Functional Materials from Nitric Acid-Diol Supramolecular Assemblies
A major future direction will be the translation of fundamental knowledge about the nitric acid--cyclohexane-1,2-diol adduct and its analogues into the rational design of functional materials. nih.govacs.orgnih.govuakron.eduacs.org The self-assembly properties of these adducts can be harnessed to create ordered structures with novel applications.
Potential areas for the development of functional materials include:
Crystal Engineering: Utilizing the predictable hydrogen bonding motifs of acid-diol adducts to design crystalline materials with specific packing arrangements and physical properties, such as nonlinear optical activity or piezoelectricity.
Soft Materials: Exploring the formation of gels, liquid crystals, and other soft materials from the self-assembly of these adducts in solution, which could have applications in drug delivery or responsive coatings.
Porous Materials: Designing porous organic frameworks where the acid-diol adducts serve as building blocks, leading to materials with high surface areas for applications in gas storage and catalysis.
A summary of the compounds mentioned in this article is provided in Table 4.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Nitric acid |
| Cyclohexane-1,2-diol |
| Acetic Acid |
| 1,4-Cyclohexanediol |
| Trifluoroacetic Acid |
| Catechol |
| Phosphoric Acid |
| Glycerol |
| Lactic Acid |
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing cyclohexane-1,2-diol in reaction mixtures?
Cyclohexane-1,2-diol can be synthesized via acid-catalyzed hydrolysis of epoxides, such as cyclohexene oxide, using acids like terephthalic acid (as in MIL-47 frameworks) or other Brønsted acids . For characterization, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard techniques to confirm its presence in organic phases. Optical rotation analysis can also determine the absolute configuration (D/L) by comparing against authentic standards .
Q. How does nitric acid function in analytical sample preparation involving cyclohexane-1,2-diol derivatives?
Nitric acid is used to dilute samples for trace metal analysis, particularly in pharmaceutical quality control. For example, in oxaliplatin-related compound analysis, nitric acid (0.001 M) prepares solutions for detecting platinum complexes derived from cyclohexane-1,2-diamine derivatives . This ensures compatibility with spectroscopic methods by maintaining acidic conditions that stabilize metal ions.
Q. What is the role of acid catalysts in the formation of cyclohexane-1,2-diol from epoxides?
Acidic hydrolysis of epoxides (e.g., cyclohexene oxide) proceeds via protonation of the oxygen atom, destabilizing the epoxide ring and enabling nucleophilic attack by water. This mechanism is observed in metal-organic frameworks (e.g., MIL-47) and homogeneous catalysts, where acids like terephthalic acid or acetic acid facilitate diol formation .
Advanced Research Questions
Q. How does the stereochemistry of cyclohexane-1,2-diol influence its reactivity in nitric acid-mediated reactions?
The cis isomer of cyclohexane-1,2-diol exhibits ~30-fold higher reactivity than the trans isomer in reactions requiring cyclic intermediate formation (e.g., periodate cleavage). This is attributed to the cis configuration enabling coplanar alignment of hydroxyl groups, which stabilizes transition states. In contrast, trans-diequatorial diols face conformational restrictions that hinder cyclic complex formation . Nitric acid’s oxidizing properties may further modulate stereoelectronic effects in such reactions.
Q. What methodologies enable kinetic resolution (KR) of cyclohexane-1,2-diol enantiomers for asymmetric synthesis?
Chiral tetrapeptides (e.g., Boc/Moc-protected) achieve KR via stereoselective acylation. Density functional theory (DFT) calculations show lower activation barriers for trans-(1R,2R)-diols, favoring their selective acylation over cis isomers. Experimental verification using HPLC or polarimetry can validate enantiomeric excess (ee) .
Q. How does cyclohexane-1,2-diol act as a chain-transfer agent (CTA) in polymerizations?
In copolymerizations of epoxides and CO₂, cyclohexane-1,2-diol terminates growing polymer chains by donating hydroxyl groups, leading to bifunctional polycarbonates. Even with a 5-fold excess of diol, polymerization activity remains high (>99% carbonate linkages), suggesting efficient CTA behavior without significant rate inhibition .
Q. What are the thermodynamic and kinetic factors governing diol-metal complexation in catalytic systems?
Cyclohexane-1,2-diol’s coordination to metal centers (e.g., Zn or V in MIL-47) involves endothermic activation steps. The equilibrium shifts toward diol formation in the presence of water, with acid catalysts lowering the activation energy for epoxide ring-opening. Kinetic studies using calorimetry or in-situ spectroscopy can quantify these effects .
Methodological Considerations
- Contradictory Data Analysis : When comparing cis/trans diol reactivity, ensure conformational analysis (e.g., cyclohexane ring strain) is prioritized over simple steric arguments .
- Stereochemical Validation : Use X-ray crystallography or NOESY NMR to confirm diol configurations, as misassignment can lead to erroneous mechanistic conclusions .
- Polymer Characterization : Gel permeation chromatography (GPC) and MALDI-TOF are critical for assessing molecular weight distributions in diol-containing polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
